molecular formula C10H16O3 B14478523 Methyl 7-methyl-3-oxooct-7-enoate CAS No. 71203-75-3

Methyl 7-methyl-3-oxooct-7-enoate

Cat. No.: B14478523
CAS No.: 71203-75-3
M. Wt: 184.23 g/mol
InChI Key: KPJBPSFQKXOUSJ-UHFFFAOYSA-N
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Description

Methyl 7-methyl-3-oxooct-7-enoate is an organic compound with the molecular formula C10H16O3 It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an oxygen atom bonded to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-methyl-3-oxooct-7-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion reacts with an alkyl halide via an S_N2 reaction to introduce a methyl or primary alkyl group onto the α position of a ketone or ester . The reaction typically requires a strong base, such as sodium methoxide, and is carried out under reflux conditions in a suitable solvent like methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. These reactions typically use carboxylic acids and alcohols in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to produce esters . The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-3-oxooct-7-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 7-methyl-3-oxooct-7-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 7-methyl-3-oxooct-7-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The carbonyl group can also interact with nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Methyl 7-methyl-3-oxooct-7-enoate can be compared with other esters and ketones:

List of Similar Compounds

Properties

CAS No.

71203-75-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 7-methyl-3-oxooct-7-enoate

InChI

InChI=1S/C10H16O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h1,4-7H2,2-3H3

InChI Key

KPJBPSFQKXOUSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC(=O)CC(=O)OC

Origin of Product

United States

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